molecular formula C18H19ClN2O4S B2834757 4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953956-19-9

4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2834757
CAS RN: 953956-19-9
M. Wt: 394.87
InChI Key: WNBFVTBYTLSZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a chemical compound . It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .


Molecular Structure Analysis

The molecular formula of “4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is C23H17ClN4O4S . Its average mass is 400.902 Da and its monoisotopic mass is 400.166595 Da .

Scientific Research Applications

  • Antimicrobial and Anti-HIV Activity

    • Some novel benzenesulfonamides, including variants similar to 4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, have been synthesized and tested for antimicrobial and anti-HIV activity. These compounds have shown promising results in accordance with their structure-activity relationship (Iqbal et al., 2006).
  • Enzyme Inhibition and Antioxidant Potential

    • Derivatives of 4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide have been synthesized and evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant properties. Some compounds exhibited significant inhibition against these enzymes and showcased notable antioxidant activity (Kausar et al., 2019).
  • Anticancer Activity

    • Novel derivatives of benzenesulfonamide have been synthesized as potential anticancer agents. Some compounds have shown remarkable activity against a variety of human tumor cell lines, indicating their potential use in cancer therapy (Sławiński et al., 2012).
  • Cerebral Vasospasm Prevention

    • Certain benzenesulfonamide derivatives have been studied for their effectiveness in preventing cerebral vasospasm after subarachnoid hemorrhage. These studies suggest their potential application in treating vasospasm resulting from such hemorrhages in humans (Zuccarello et al., 1996).
  • Antimicrobial Activity and Enzyme Inhibition

    • Benzenesulfonamide derivatives, similar to the compound , have been synthesized and tested for their antimicrobial properties. They have also been evaluated for their ability to inhibit enzymes like lipoxygenase and chymotrypsin, showing moderate to good activities in these areas (Aziz‐ur‐Rehman et al., 2014).
  • Carbonic Anhydrase Inhibition and Anticancer Potential

    • Studies on certain benzenesulfonamide derivatives have demonstrated their inhibitory effects on carbonic anhydrase enzymes and also indicated potential as anticancer agents. Some compounds showed selective cytotoxic effects against tumor cell lines (Gul et al., 2016).

Future Directions

There is a study that investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative . This suggests that similar studies could be conducted on “4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” to explore its potential effects and applications.

properties

IUPAC Name

4-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)26(23,24)20-12-18(22)21-10-11-25-17(13-21)14-4-2-1-3-5-14/h1-9,17,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBFVTBYTLSZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.